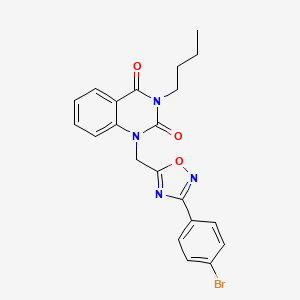

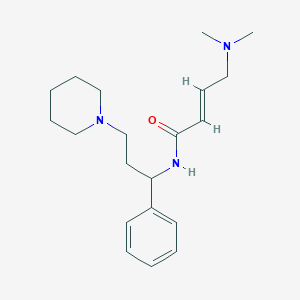

![molecular formula C20H15BrN2O2S B3013848 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole CAS No. 400064-69-9](/img/structure/B3013848.png)

2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their pharmaceutical potential .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid to yield 2-heteroarylbenzimidazoles . Another method described involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to produce substituted benzimidazole sulfonamides . Additionally, an Ir-catalyzed annulation of imidamides with sulfonyl azides has been developed to obtain 1,2-disubstituted benzimidazoles, which are important building blocks for organic synthesis and drug discovery .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the molecular structures of certain metal complexes of benzimidazole derived sulfonamide were determined by X-ray diffraction analysis . Vibrational spectra, such as FT-IR and FT-Raman, along with computational methods like DFT, have been employed to study the structure of 2-(4-Bromophenyl)-1H-benzimidazole, providing insights into the optimized molecular geometry and vibrational wavenumbers .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles exhibit chemical behavior in acidic medium, where protonation of the sulfoxide and subsequent elimination of water forms a sulfenium ion, leading to various products depending on the presence of external nucleophiles . The tautomerism of 2-heteroarylbenzimidazoles in solution has also been observed, which is a process where protons are relayed between stacked molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by elemental analysis, conductivity measurements, magnetic susceptibility, and spectroscopic methods such as FT-IR and NMR . The molar conductivity data can reveal whether the metal complexes are electrolytes or non-electrolytes . The vibrational spectra provide information on the molecular vibrations and can be used to deduce the chemical structure and bonding . Additionally, the antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, contributing to their potential as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole and sulfonamide moieties, integral to compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole, are found in many pharmaceutically active molecules. Research has shown that these compounds exhibit potential antimicrobial activity against various bacterial strains. One study synthesized ligands from saccharin as precursors and evaluated their antimicrobial efficacy, highlighting the antibacterial potency of certain benzimidazole derivatives (Ashraf et al., 2016).

Antioxidant and Antiradical Activity

Compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole have been studied for their antioxidant properties. A study focused on synthesizing and investigating in vitro antioxidant activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles found significant antioxidant activity, suggesting potential for therapeutic applications (Spasov et al., 2022).

Nonlinear Optical (NLO) Properties

Another significant application of these compounds is in nonlinear optics. A study on N-1-sulfonyl substituted derivatives of benzimidazoles showed promising results in terms of nonlinear optic characteristics, indicating their potential in hi-tech applications like photonics (Aslam et al., 2022).

Structural and Mechanistic Studies

The structural properties of 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole and related compounds have also been extensively studied. Research involving the crystal structure and synthesis of these compounds provides insights into their molecular behavior and potential applications in material science and drug design (González-Padilla et al., 2014).

Synthesis and Chemical Transformations

The synthesis and chemical transformation of benzimidazole derivatives are crucial for their application in various fields. Studies have focused on developing efficient methods for synthesizing these compounds, exploring their reactivity and potential for creating new chemical entities (Yang et al., 2021).

Propiedades

IUPAC Name |

2-benzyl-1-(4-bromophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMNWXNLFBTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-(4-bromophenyl)sulfonylbenzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)